molecular formula C7H2Cl3F2NO3 B1456774 1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene CAS No. 1417569-85-7

1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene

Cat. No.: B1456774
CAS No.: 1417569-85-7
M. Wt: 292.4 g/mol
InChI Key: VQNSMTHNOVJDIU-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene is a complex organic compound characterized by the presence of multiple halogen atoms and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the halogenation of a benzene derivative, followed by the introduction of the nitro group and the chloro(difluoro)-methoxy group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different nitrogen-containing functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group may yield nitroso or nitrite compounds, while reduction can produce amines.

Scientific Research Applications

1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene involves its interaction with molecular targets, such as enzymes and receptors. The presence of multiple halogen atoms and the nitro group allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1,2-difluorobenzene: A halogenated benzene derivative with similar structural features.

    1-Chloro-2,4-difluorobenzene: Another halogenated benzene compound with comparable properties.

    3,4-Difluoronitrobenzene: Contains both fluorine and nitro groups, similar to the target compound.

Uniqueness

1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene is unique due to the specific combination of halogen atoms and the nitro group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1,2-dichloro-4-[chloro(difluoro)methoxy]-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3F2NO3/c8-3-1-5(13(14)15)6(2-4(3)9)16-7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNSMTHNOVJDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)OC(F)(F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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